N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorophenyl group, a fluorobenzamide moiety, and an imidazolidinone ring, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the imidazolidinone ring. This can be achieved through the reaction of a chlorophenyl-substituted thiourea with an α-halo ketone under basic conditions.
Introduction of the Fluorobenzamide Moiety: The next step involves the coupling of the imidazolidinone intermediate with a fluorobenzoyl chloride in the presence of a base such as triethylamine. This step ensures the formation of the desired amide bond.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new therapeutic agents targeting specific diseases. Its structural features suggest it could interact with various biological targets, offering opportunities for the treatment of conditions like cancer, inflammation, or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenyl and fluorobenzamide groups suggests potential interactions with hydrophobic pockets in proteins, while the imidazolidinone ring could participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-chlorobenzamide: Similar structure but with a chlorobenzamide moiety instead of fluorobenzamide.
N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-methylbenzamide: Similar structure but with a methylbenzamide moiety.
Uniqueness
The uniqueness of N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence the compound’s pharmacokinetic properties and binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16ClFN4O3S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H16ClFN4O3S/c1-22-16(26)10-15-18(28)24(14-7-5-12(20)6-8-14)19(29)25(15)23-17(27)11-3-2-4-13(21)9-11/h2-9,15H,10H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
SMTDIXXXBMGJOS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.